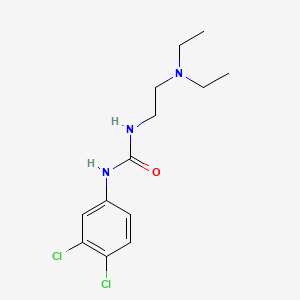
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a diethylaminoethyl group attached to the urea backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- typically involves the reaction of 3,4-dichloroaniline with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It may be employed in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
相似化合物的比较
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(dimethylamino)ethyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)propyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)butyl)-
Comparison: Compared to similar compounds, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- exhibits unique properties due to the presence of the diethylaminoethyl group. This group influences the compound’s solubility, reactivity, and biological activity. The dichlorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
属性
CAS 编号 |
93043-61-9 |
|---|---|
分子式 |
C13H19Cl2N3O |
分子量 |
304.21 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]urea |
InChI |
InChI=1S/C13H19Cl2N3O/c1-3-18(4-2)8-7-16-13(19)17-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,19) |
InChI 键 |
DQZQBZHYTUVKCX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



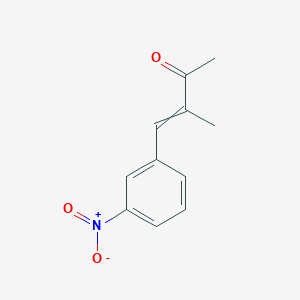
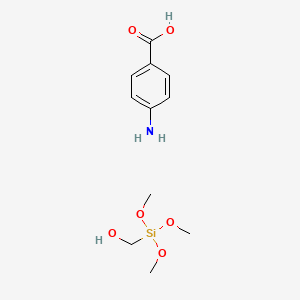

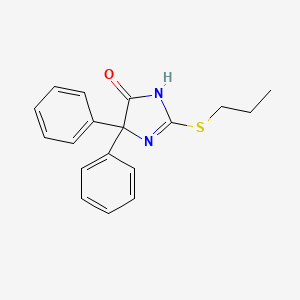
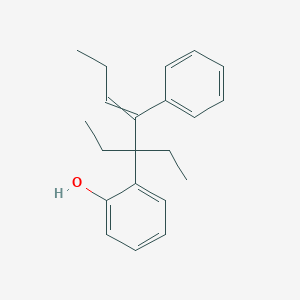
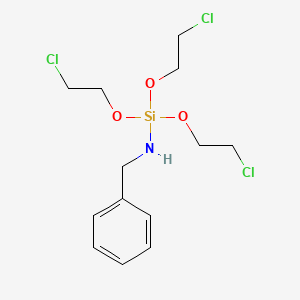
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)

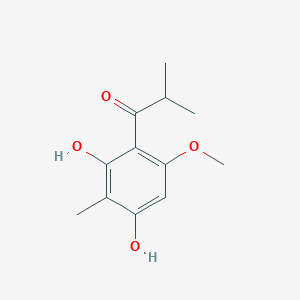
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
